molecular formula C14H18BrNO3 B6634897 2-(3-bromophenyl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide

2-(3-bromophenyl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide

Cat. No. B6634897
M. Wt: 328.20 g/mol
InChI Key: CVYGUBBQTKDLAV-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide is a chemical compound that has gained significant scientific interest due to its potential applications in various fields. This compound is also known as BPHA and is synthesized through a multi-step process.

Scientific Research Applications

BPHA has potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, BPHA has been studied for its potential as an anti-inflammatory and analgesic agent. In drug discovery, BPHA has been studied for its potential as a scaffold for the development of novel drugs. In material science, BPHA has been studied for its potential as a building block for the synthesis of new materials.

Mechanism of Action

The mechanism of action of BPHA is not fully understood. However, studies have suggested that BPHA may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Inhibition of COX-2 may lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that BPHA has anti-inflammatory and analgesic effects in animal models of inflammation and pain. BPHA has also been shown to have low toxicity in vitro and in vivo, suggesting that it may be a safe compound for further development.

Advantages and Limitations for Lab Experiments

One advantage of BPHA is its ease of synthesis, which makes it a readily available compound for laboratory experiments. However, one limitation of BPHA is its low solubility in water, which may limit its application in certain experiments.

Future Directions

There are several potential future directions for research on BPHA. One direction is the development of BPHA-based drugs for the treatment of inflammation and pain. Another direction is the use of BPHA as a scaffold for the development of novel drugs. Additionally, BPHA may have potential applications in material science, such as the synthesis of new materials with unique properties. Further research is needed to fully understand the potential applications of BPHA.
Conclusion
In conclusion, BPHA is a chemical compound that has gained significant scientific interest due to its potential applications in various fields. The synthesis of BPHA involves a multi-step process, and studies have shown that BPHA has anti-inflammatory and analgesic effects in animal models of inflammation and pain. BPHA has potential applications in medicinal chemistry, drug discovery, and material science, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of BPHA involves a multi-step process that begins with the reaction of 3-bromobenzaldehyde with ethyl acetoacetate to form 3-bromo-1-phenylbutan-1-one. This intermediate is then reacted with hydroxylamine hydrochloride to form the oxime derivative. The oxime derivative is then treated with acetic anhydride to form the amide derivative, which is then reacted with 3-hydroxy-2-methyloxolane to form BPHA.

properties

IUPAC Name

2-(3-bromophenyl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-10-14(18,5-6-19-10)9-16-13(17)8-11-3-2-4-12(15)7-11/h2-4,7,10,18H,5-6,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYGUBBQTKDLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(CNC(=O)CC2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromophenyl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide

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